
E3 ligase Ligand-Linker Conjugate 33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 ligase Ligand-Linker Conjugate 33 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound is designed to target specific proteins for degradation by the ubiquitin-proteasome system. It consists of a ligand that binds to the E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein. The formation of a ternary complex between the E3 ligase, the target protein, and the conjugate leads to the ubiquitination and subsequent degradation of the target protein.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 33 involves several steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This may involve the use of protecting groups, coupling reactions, and purification steps.
Linker Attachment: The linker is attached to the E3 ligase ligand through a suitable functional group. Common linkers include polyethylene glycol (PEG) chains, alkyl chains, or other flexible linkers.
Target Ligand Synthesis: The ligand for the target protein is synthesized separately, following similar organic synthesis techniques.
Conjugation: The final step involves conjugating the E3 ligase ligand-linker to the target protein ligand. This is typically achieved through a coupling reaction, such as amide bond formation or click chemistry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields, using automated synthesis equipment, and employing large-scale purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
E3 ligase Ligand-Linker Conjugate 33 undergoes several types of reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin: A small regulatory protein that is attached to the target protein.
E1 Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
E2 Conjugating Enzyme: Transfers activated ubiquitin to the E3 ligase.
E3 Ligase: Facilitates the transfer of ubiquitin to the target protein.
Major Products Formed
The major product formed from these reactions is the polyubiquitinated target protein, which is subsequently degraded into smaller peptides by the proteasome.
Applications De Recherche Scientifique
E3 ligase Ligand-Linker Conjugate 33 has numerous applications in scientific research:
Chemistry: Used to study the mechanisms of protein degradation and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Potential therapeutic applications in targeting disease-causing proteins for degradation, particularly in cancer and neurodegenerative diseases.
Industry: Used in drug discovery and development to identify and validate new therapeutic targets.
Mécanisme D'action
The mechanism of action of E3 ligase Ligand-Linker Conjugate 33 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate. This complex facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific signaling pathways regulated by the target protein.
Comparaison Avec Des Composés Similaires
E3 ligase Ligand-Linker Conjugate 33 is unique in its ability to selectively degrade target proteins through the ubiquitin-proteasome system. Similar compounds include:
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Target proteins for degradation using the VHL E3 ligase.
Cereblon (CRBN) Ligand-Linker Conjugates: Utilize the CRBN E3 ligase for targeted protein degradation.
Mouse Double Minute 2 Homolog (MDM2) Ligand-Linker Conjugates: Employ the MDM2 E3 ligase for protein degradation.
This compound stands out due to its specific ligand and linker design, which can be tailored for different target proteins and E3 ligases, providing versatility in its applications.
Propriétés
Formule moléculaire |
C31H41N5O6 |
|---|---|
Poids moléculaire |
579.7 g/mol |
Nom IUPAC |
tert-butyl 2-[4-[[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-17-31(18-34)10-13-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39) |
Clé InChI |
MHARIZXEJNJFSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)
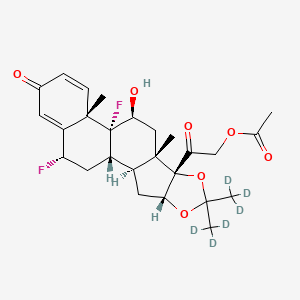
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
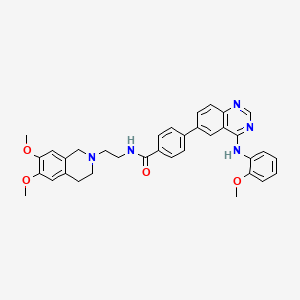
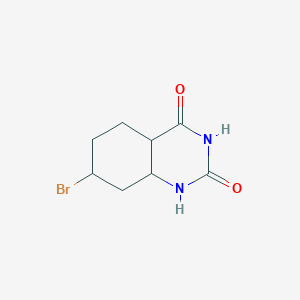
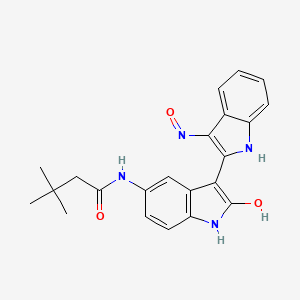
![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)
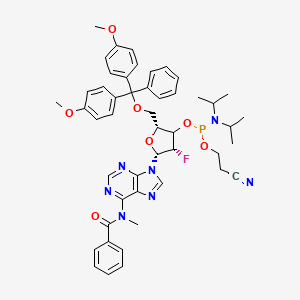
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)



